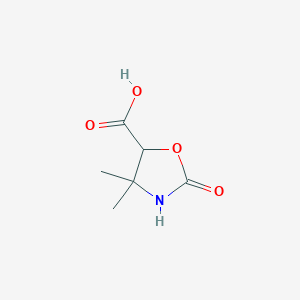
4,4-Dimethyl-2-oxooxazolidine-5-carboxylic acid
Overview
Description
“4,4-Dimethyl-2-oxooxazolidine-5-carboxylic acid” is a chemical compound. It belongs to the class of oxazolines, which are important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .
Synthesis Analysis
Oxazoline synthesis has gained much recognition in synthetic organic chemistry. Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure .Chemical Reactions Analysis
The reactions of carboxylic acids can be classified into four principal classes: reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Scientific Research Applications
Synthesis and Application in Chiral Auxiliary and Dipeptide Synthesis
4,4-Dimethyl-2-oxooxazolidine-5-carboxylic acid derivatives have been employed as chiral auxiliaries and building blocks in the synthesis of enantiomerically pure compounds. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was synthesized from L-alanine and used for the preparation of enantiomerically pure acids and dipeptides with excellent selectivities. This demonstrates the compound's utility in facilitating stereoselective synthesis, an essential aspect of pharmaceutical chemistry for creating drugs with specific biological activities (Studer, Hintermann, & Seebach, 1995).
Molecular Structure and Spectroscopic Studies
Detailed structural and spectroscopic analyses have been conducted on derivatives of 4,4-Dimethyl-2-oxooxazolidine-5-carboxylic acid, such as 4-methylthiadiazole-5-carboxylic acid. These studies utilize density functional theory (DFT) to investigate the electronic structure, spectral features, hydrogen bonding, and solvent effects. Such research is vital for understanding the physical and chemical properties of these compounds, contributing to the development of materials with desired characteristics and applications in material science (Singh et al., 2019).
Supramolecular Chemistry and Non-covalent Interactions
Studies on 4-dimethylaminopyridine and organic acids have highlighted the role of non-covalent weak interactions in forming supramolecular architectures. These insights are crucial for the design and synthesis of new molecular assemblies, impacting areas such as nanotechnology, drug delivery systems, and the development of novel catalysts. The understanding of these interactions facilitates the creation of complex structures with specific functions (Zhang et al., 2015).
Green Chemistry and Synthesis
The synthesis of 4-thiazolidinone-5-carboxylic acid derivatives has been explored using green chemistry protocols. For example, deep eutectic solvents (DES) have been employed as environmentally benign media for the synthesis, aligning with the principles of green chemistry to minimize hazardous solvent use and to simplify the purification process. This approach is not only cost-effective but also aligns with sustainable chemistry goals, making it relevant for industrial applications in pharmaceuticals, agriculture, and materials science (Shaikh et al., 2022).
Future Directions
properties
IUPAC Name |
4,4-dimethyl-2-oxo-1,3-oxazolidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-6(2)3(4(8)9)11-5(10)7-6/h3H,1-2H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJGOOHSHLOZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)N1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-oxooxazolidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1492477.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B1492478.png)

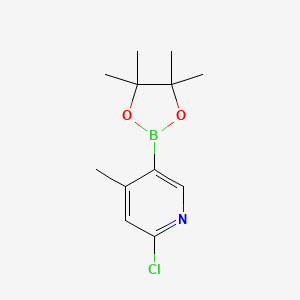
![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)

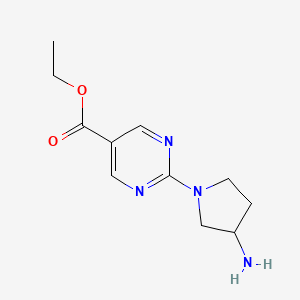

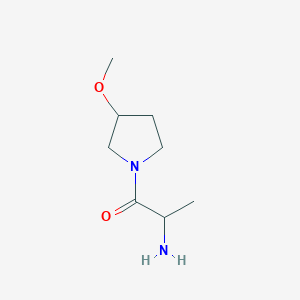
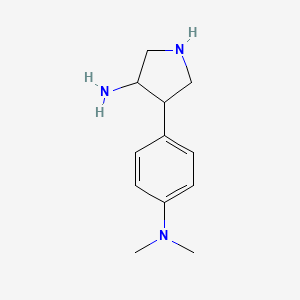
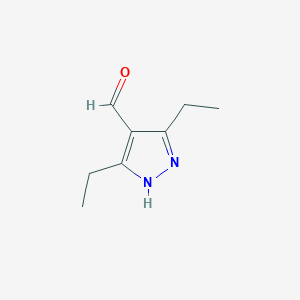
![{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1492495.png)
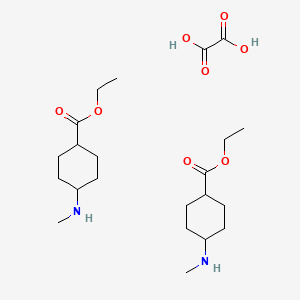
![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1492498.png)